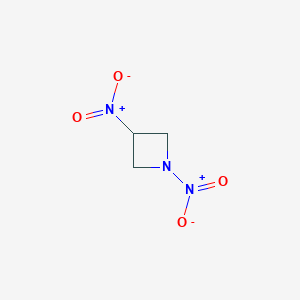
Azetidine, 1,3-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidine, 1,3-dinitro- is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure with two nitro groups attached at the 1 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Azetidine, 1,3-dinitro- typically involves the nitration of azetidine derivatives. One common method includes the use of (1-tert-butyl-3-nitroazetidin-3-yl) methanol hydrochloride as the starting material. The compound is prepared through a three-step synthesis involving oxidative azidation, nitric acid salinization, and nitration .
Industrial Production Methods
Industrial production methods for Azetidine, 1,3-dinitro- are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety protocols due to the compound’s potential explosiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Azetidine, 1,3-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using reagents like Raney nickel, leading to the formation of amines.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Azetidine, 1,3-dinitro- include:
Oxidizing agents: Such as nitric acid and other strong oxidizers.
Reducing agents: Such as Raney nickel and hydrogen gas.
Substitution reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield amines, while substitution reactions can produce a wide range of functionalized azetidines.
Wissenschaftliche Forschungsanwendungen
Azetidine, 1,3-dinitro- has several scientific research applications, including:
Biology: Investigated for its potential biological activity and as a scaffold for drug development.
Medicine: Explored for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the development of energetic materials, such as explosives and propellants.
Wirkmechanismus
The mechanism of action of Azetidine, 1,3-dinitro- involves its interaction with molecular targets through its nitro groups. The compound’s ring strain and electronic properties contribute to its reactivity. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that interact with various molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,3-Trinitroazetidine (TNAZ): Another nitro-substituted azetidine with similar energetic properties.
3-Azido-1,3-dinitroazetidine (ADNAZ): A compound with both azido and nitro groups, exhibiting unique thermal properties.
Uniqueness
Azetidine, 1,3-dinitro- is unique due to its specific substitution pattern and the presence of two nitro groups at the 1 and 3 positions. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in energetic materials and synthetic chemistry.
Eigenschaften
CAS-Nummer |
132395-40-5 |
|---|---|
Molekularformel |
C3H5N3O4 |
Molekulargewicht |
147.09 g/mol |
IUPAC-Name |
1,3-dinitroazetidine |
InChI |
InChI=1S/C3H5N3O4/c7-5(8)3-1-4(2-3)6(9)10/h3H,1-2H2 |
InChI-Schlüssel |
WYKTUOLGMMCABC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene](/img/structure/B14279374.png)





![Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate](/img/structure/B14279413.png)

![5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal](/img/structure/B14279428.png)
